N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide
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Description
N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
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Biological Activity
N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide, with the CAS number 1111500-30-1, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H29N3O4S
- Molecular Weight : 443.6 g/mol
The structure features a sulfonamide group linked to an ethene moiety, which is crucial for its biological activity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study Example :
A study demonstrated that a related sulfonamide compound showed IC50 values in the micromolar range against various cancer cell lines, suggesting potential efficacy in cancer therapy .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 5.0 | HeLa |
Compound B | 3.5 | MCF-7 |
N-methyl compound | 4.2 | A549 |
Antimicrobial Activity
The compound's sulfonamide structure suggests potential antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis.
Research Findings :
In vitro studies revealed that N-methyl derivatives displayed bacteriostatic effects against both Gram-positive and Gram-negative bacteria. For instance, a related study found that the compound inhibited Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL .
The biological activity of this compound may involve:
- Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Cell Cycle Arrest : In cancer cells, it may induce apoptosis through activation of caspases or inhibition of cyclin-dependent kinases (CDKs).
Metabolism and Toxicity
Understanding the metabolism of this compound is crucial for evaluating its safety and efficacy. Studies indicate that sulfonamides are primarily metabolized in the liver, leading to various metabolites that can exhibit different biological activities.
Toxicological Profile
While specific toxicity data for this compound is limited, general toxicity profiles for sulfonamides include:
- Allergic reactions
- Hematological effects such as agranulocytosis
- Renal toxicity in some cases
Properties
IUPAC Name |
N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-19-3-5-20(6-4-19)11-16-31(28,29)24-17-23(27)25(2)18-21-7-9-22(10-8-21)26-12-14-30-15-13-26/h3-11,16,24H,12-15,17-18H2,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTLUMPJNLWBTA-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N(C)CC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N(C)CC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.